molecular formula C11H12ClNO3 B2957910 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1382486-56-7

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B2957910
CAS No.: 1382486-56-7
M. Wt: 241.67
InChI Key: KJPKKSKPJHUFPA-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridines or tetrahydropyrans.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals or as a lead compound for further modifications.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(6-Chloropyridin-3-YL)morpholine

  • 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one

  • (6-Chloropyridin-3-yl)boronic acid

Uniqueness: 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-2-1-8(7-13-9)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPKKSKPJHUFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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